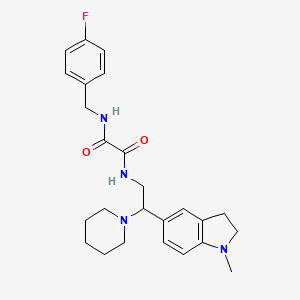
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-fluorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, targets, and implications in therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C20H25FN4O3, with a molecular weight of approximately 398.5 g/mol. The presence of the fluorobenzyl group, piperidine moiety, and oxalamide functional group contributes to its unique biological properties. The fluorine atom enhances lipophilicity, potentially improving receptor binding affinity.
This compound primarily acts as a modulator of protein kinase activity. It has been shown to interact with various kinases, including c-Met and KDR (kinase insert domain receptor), which are often implicated in tumorigenesis. By inhibiting these pathways, the compound may regulate cellular processes such as proliferation and migration, making it a candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific kinases associated with cancer progression. For example, compounds structurally related to this oxalamide have shown promising results as inhibitors of AbTYR (a protein tyrosine kinase), with IC50 values indicating effective inhibition at low micromolar concentrations .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : A study investigated the effects of similar oxalamides on tumor cell lines, revealing that these compounds could significantly reduce cell viability by inducing apoptosis in cancer cells. The modulation of kinase activity was linked to decreased tumor growth and metastasis .
- Neurological Disorders : Research has suggested that compounds with similar structures may also exhibit neuroprotective effects by modulating cholinergic receptors, indicating potential applications in treating Alzheimer's disease .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other related compounds is useful:
| Compound Name | IC50 (µM) | Target Kinase | Biological Activity |
|---|---|---|---|
| This compound | 30 | c-Met | Inhibitor |
| 4-Fluorobenzylpiperazine Derivative | 40.43 | AbTYR | Inhibitor |
| N2-(4-methylpiperazin-1-yl)-N1-(4-fluorobenzyl)oxalamide | 25 | KDR | Inhibitor |
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-29-14-11-20-15-19(7-10-22(20)29)23(30-12-3-2-4-13-30)17-28-25(32)24(31)27-16-18-5-8-21(26)9-6-18/h5-10,15,23H,2-4,11-14,16-17H2,1H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNPRMRWZDYFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














